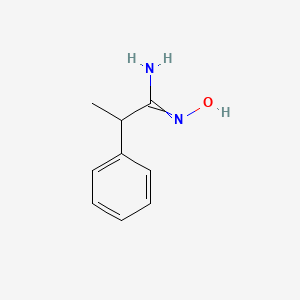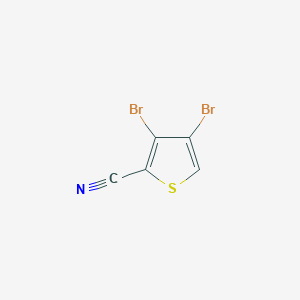![molecular formula C6H2BrClN2O2 B15046580 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B15046580.png)
6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features both bromine and chlorine substituents on an oxazolo-pyridine ring system
Preparation Methods
The synthesis of 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which are subjected to cyclization reactions in the presence of suitable catalysts and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one include other halogenated oxazolo-pyridine derivatives, such as:
- 6-Chlorooxazolo[4,5-b]pyridin-2-amine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
These compounds share structural similarities but differ in their specific substituents and resulting chemical properties
Properties
Molecular Formula |
C6H2BrClN2O2 |
|---|---|
Molecular Weight |
249.45 g/mol |
IUPAC Name |
6-bromo-5-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H2BrClN2O2/c7-2-1-3-5(9-4(2)8)10-6(11)12-3/h1H,(H,9,10,11) |
InChI Key |
QKRYKACQHSZINI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


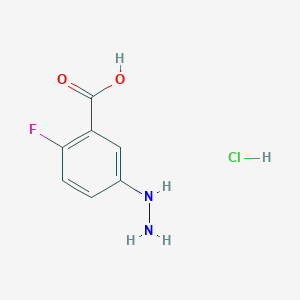
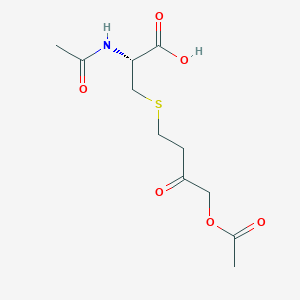
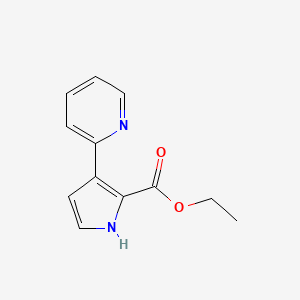
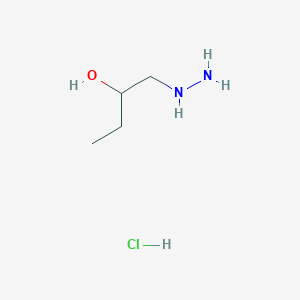
![methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15046543.png)




![Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B15046569.png)
